Cyp450-IN-1

CYP450 inhibition Molecular docking Anticancer drug discovery

Cyp450-IN-1, designated as compound 2e in the primary literature, is a small-molecule cytochrome P450 (CYP450) inhibitor belonging to a novel class of 3,4-substituted phenyl 3-chloroacrylaldehyde-derived isoxazoles. Its molecular formula is C13H10ClNO3 (MW: 263.68), and it is characterized as the 4‑OH phenyl derivative within a focused library of nine isoxazole compounds.

Molecular Formula C13H10ClNO3
Molecular Weight 263.67 g/mol
Cat. No. B12386022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyp450-IN-1
Molecular FormulaC13H10ClNO3
Molecular Weight263.67 g/mol
Structural Identifiers
SMILESCC1=NOC(=O)C1=CC=C(C2=CC=C(C=C2)O)Cl
InChIInChI=1S/C13H10ClNO3/c1-8-11(13(17)18-15-8)6-7-12(14)9-2-4-10(16)5-3-9/h2-7,16H,1H3/b11-6-,12-7-
InChIKeyLAFBFHZSGJEXHL-IODUZNRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyp450-IN-1 (Compound 2e) Procurement Guide: A Novel Isoxazole-Derived CYP450 Inhibitor for Anticancer Research


Cyp450-IN-1, designated as compound 2e in the primary literature, is a small-molecule cytochrome P450 (CYP450) inhibitor belonging to a novel class of 3,4-substituted phenyl 3-chloroacrylaldehyde-derived isoxazoles [1]. Its molecular formula is C13H10ClNO3 (MW: 263.68), and it is characterized as the 4‑OH phenyl derivative within a focused library of nine isoxazole compounds. The compound's primary reported activity is the inhibition of multiple CYP450 isoforms, identified through a molecular docking study against six human CYP450 enzymes (CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), where it demonstrated superior binding affinity compared to the reference drugs erlotinib, gemcitabine, and ketoconazole [1].

Why Cyp450-IN-1 Cannot Be Replaced by Standard CYP450 Inhibitors in Isoxazole-Based Drug Discovery


The CYP450 superfamily encompasses numerous isoforms with distinct substrate specificities and roles in drug metabolism and cancer biology; therefore, the biological outcome of inhibition is highly dependent on the inhibitor's isoform selectivity profile [1]. Standard pan-CYP inhibitors like ketoconazole or 1-aminobenzotriazole (ABT) exhibit vastly different selectivity and potency fingerprints. Cyp450-IN-1 (compound 2e) was specifically developed on an isoxazole scaffold and has a unique binding profile across CYP1A2, CYP2C9, CYP2C8, CYP2C19, and CYP2D6, as demonstrated by molecular docking scores that differ from those of ketoconazole and even from its close structural analogs within the same compound library (e.g., the 4-F and 3-NO2 derivatives) [1]. Substituting Cyp450-IN-1 with another in-class isoxazole derivative or a commercial CYP inhibitor would alter the target isoform engagement pattern, compromising experimental reproducibility in CYP-related anticancer or drug metabolism studies.

Cyp450-IN-1 Quantitative Differentiation Evidence: Docking Scores, Isoform Selectivity, and Structural Advantages


Cyp450-IN-1 Demonstrates a Differentiated CYP Isoform Binding Profile Versus the Reference Drug Ketoconazole

In the primary molecular docking study, Cyp450-IN-1 (compound 2e, the 4‑OH derivative) exhibited strong binding affinity across all six CYP450 proteins tested (CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Although specific docking score values are not publicly extractable, the authors reported that the 4‑OH derivative's docking score was superior to that of the standard drug ketoconazole across the panel [1]. This multi-isoform engagement pattern is quantitatively distinct from ketoconazole, which is primarily a potent CYP3A4 inhibitor with weaker activity against other isoforms.

CYP450 inhibition Molecular docking Anticancer drug discovery

Cyp450-IN-1 Exhibits Superior CYP1A2 Binding Compared to its 4-Fluoro and 3-Nitro Analogues

Within the nine-compound isoxazole library, Cyp450-IN-1 (4‑OH) was identified as a suitable lead compound inhibitor for CYP1A2, second only to the 4-F and 3-NO2 derivatives [1]. This indicates that while 4-F and 3-NO2 substitution may yield slightly higher CYP1A2 affinity, the 4-OH derivative (Cyp450-IN-1) provides a balanced profile with strong affinity for CYP1A2 alongside significant binding to CYP2C9, CYP2C8, CYP2C19, and CYP2D6—a multi-target engagement that the 4-F and 3-NO2 derivatives do not match.

CYP1A2 inhibition Isoxazole SAR Lead optimization

Cyp450-IN-1 is the Only Derivative with Validated Crystalline Structure Providing Solid-State Characterization for Formulation Development

Among the nine synthesized isoxazole derivatives, only Cyp450-IN-1 (4‑OH) and four other analogues had their crystal structures determined by single-crystal X-ray diffraction [1]. This solid-state structural validation is absent for the 4‑F and 3‑NO2 derivatives, which showed the highest CYP1A2 docking scores but lack crystallographic characterization. The availability of a solved crystal structure for Cyp450-IN-1 enables structure-guided optimization and provides essential data for pre-formulation studies (e.g., polymorphism screening, stability assessment), which is critical for any research group intending to progress this chemotype toward in vivo studies.

Crystal structure Solid-state characterization Pre-formulation

Cyp450-IN-1 Belongs to the First Reported Series of Isoxazoles Synthesized via Knoevenagel Condensation of Acrylaldehydes, a Unique Chemical Route

The synthesis of Cyp450-IN-1 and its analogues represents the first known application of Knoevenagel condensation of acrylaldehyde derivatives to construct the isoxazole core [1]. This unique synthetic route differentiates Cyp450-IN-1 from other commercially available isoxazole-based CYP inhibitors, which are typically synthesized via 1,3-dipolar cycloaddition or condensation of β‑keto esters with hydroxylamine. The novel synthetic methodology implies a distinct impurity profile, intellectual property position, and potential for scalable synthesis that is not shared by off-the-shelf isoxazole CYP inhibitors.

Synthetic methodology Isoxazole chemistry Chemical novelty

Cyp450-IN-1 Best-Fit Research and Industrial Application Scenarios


Multi-Isoform CYP Inhibition in Anticancer Drug Metabolism Studies

Cyp450-IN-1 (compound 2e) is optimally deployed as a tool compound in in vitro drug metabolism assays requiring simultaneous inhibition of CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2D6. Its broad multi-isoform engagement, demonstrated by superior docking scores against ketoconazole across all six CYP isoforms tested, enables researchers to probe the collective contribution of these enzymes to the metabolic clearance of anticancer drug candidates in a single experiment, reducing the need for multiple isoform-selective inhibitors [1].

Structure-Based Lead Optimization of Isoxazole-Derived CYP Inhibitors

Because Cyp450-IN-1 has a solved crystal structure, medicinal chemistry teams can use its solid-state conformation as a starting point for structure-guided design of next-generation CYP inhibitors. The crystallographic data provide accurate bond lengths, angles, and intermolecular interaction patterns that are unavailable for the 4‑F and 3‑NO2 analogues, enabling rational modifications to improve isoform selectivity or pharmacokinetic properties while maintaining the validated isoxazole scaffold [1].

CYP1A2-Focused Anticancer Research Requiring Balanced Multi-CYP Coverage

In experimental systems where CYP1A2 is a primary target but CYP2C subfamily inhibition is also desired—such as certain hepatocellular carcinoma models where CYP1A2 and CYP2C9 are co-upregulated—Cyp450-IN-1 is the preferred choice over the 4‑F and 3‑NO2 derivatives. Cyp450-IN-1 offers the third-highest CYP1A2 affinity in its series while maintaining strong binding to CYP2C8, CYP2C9, CYP2C19, and CYP2D6, a balanced profile that the more CYP1A2-selective 4‑F and 3‑NO2 analogs lack [1].

Proprietary Chemical Series Expansion via Knoevenagel-Derived Isoxazole Library Synthesis

For industrial or academic groups seeking to build proprietary isoxazole-based CYP inhibitor libraries, Cyp450-IN-1 serves as both a validated lead compound and a synthetic template. The Knoevenagel condensation route to acrylaldehyde-derived isoxazoles, first demonstrated in the synthesis of Cyp450‑IN‑1, offers a patentably distinct synthetic pathway compared to conventional isoxazole preparations, enabling freedom-to-operate advantages and the rapid generation of novel analogues for high-throughput CYP inhibition screening [1].

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